molecular formula C15H11BrO3 B2892884 4-Bromo-2-formylphenyl 4-methylbenzoate CAS No. 431937-89-2

4-Bromo-2-formylphenyl 4-methylbenzoate

Cat. No.: B2892884
CAS No.: 431937-89-2
M. Wt: 319.154
InChI Key: QBXHDDYVJVTGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of ingestion or inhalation, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzoate typically involves the esterification of 4-bromo-2-formylphenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions, allowing the compound to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-formylphenyl 4-methylbenzoate is unique due to the presence of both a bromine atom and a formyl group, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10-2-4-11(5-3-10)15(18)19-14-7-6-13(16)8-12(14)9-17/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXHDDYVJVTGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.